molecular formula C5H6OS B133901 Furfuryl mercaptan CAS No. 98-02-2

Furfuryl mercaptan

Cat. No.: B133901
CAS No.: 98-02-2
M. Wt: 114.17 g/mol
InChI Key: ZFFTZDQKIXPDAF-UHFFFAOYSA-N
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Description

Furfuryl mercaptan, also known as 2-furanmethanethiol, is an oily organic liquid with a strong odor reminiscent of roasted coffee. It is a heterocyclic sulfur compound and is a significant component of the aroma of roasted coffee. This compound is known for its powerful and diffusive odor, which becomes agreeable and coffee-like when diluted .

Mechanism of Action

Target of Action

Furfuryl mercaptan is primarily targeted towards our olfactory receptors. It is a key component of the aroma of roasted coffee . The compound’s primary role is to interact with these receptors and produce a characteristic coffee-like, burnt, meaty, smoky, and roasted aroma .

Mode of Action

The mode of action of this compound primarily involves its interaction with olfactory receptors in the nose. When we smell coffee, the this compound molecules are inhaled into the nose where they bind to these receptors. This binding triggers a nerve signal to the brain, which interprets this signal as the characteristic aroma of coffee .

Biochemical Pathways

It is known that this compound is a product of the maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor .

Pharmacokinetics

It is known that this compound can be metabolized to its corresponding methyl sulphide and methyl sulphoxide derivatives . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of the action of this compound is the generation of a characteristic aroma that is perceived as coffee-like, burnt, meaty, smoky, and roasted . This aroma is a result of the compound’s interaction with olfactory receptors in the nose.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s aroma can be affected by the temperature and pH of the environment . Furthermore, this compound is known to darken upon prolonged storage , which may affect its aroma and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfuryl mercaptan can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the acid-catalyzed reaction of furfuryl alcohol with thiourea, followed by base hydrolysis to release the free thiol. This method is preferred due to its efficiency and the high purity of the product obtained .

Chemical Reactions Analysis

Comparison with Similar Compounds

Furfuryl mercaptan is unique due to its strong coffee-like aroma and its sulfur-containing heterocyclic structure. Similar compounds include:

These compounds share similar chemical structures and properties but may differ in their specific applications and synthesis methods.

Properties

IUPAC Name

furan-2-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFTZDQKIXPDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052654
Record name 2-Furylmethanethiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless oily liquid; extremely powerful and diffusive odour which on dilution becomes agreeable, coffee-like, caramellic-burnt, sweet
Record name Furfuryl mercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

263.00 to 265.00 °C. @ 17.00 mm Hg
Record name 2-Furanmethanethiol
Source Human Metabolome Database (HMDB)
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Solubility

5000 mg/L @ 20 °C (exp), Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 2-Furanmethanethiol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Furfuryl mercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.125-1.135 (20°)
Record name Furfuryl mercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

98-02-2
Record name 2-Furanmethanethiol
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Record name Furfuryl mercaptan
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Record name Furfuryl mercaptan
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Record name 2-Furanmethanethiol
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Record name 2-Furylmethanethiol
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Record name FURFURYL MERCAPTAN
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Record name 2-Furanmethanethiol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113.00 to 115.00 °C. @ 760.00 mm Hg
Record name 2-Furanmethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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